2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCNIXKQJAFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methylthio group: This step involves the substitution reaction where a methylthio group is introduced to the core structure.
Attachment of the nicotinamide moiety: This final step involves coupling the nicotinamide group to the thienopyrimidine core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, with research indicating its ability to inhibit certain cancer cell lines.
Biological Research: The compound is used to investigate biological pathways and molecular targets, particularly in the context of enzyme inhibition and cellular signaling.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to alterations in cellular signaling pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
The compound shares structural homology with several thienopyrimidinone derivatives, differing primarily in substituents and side chains. Below is a comparative analysis based on molecular features, synthesis routes, and biological activities:
Key Findings:
Nicotinamide vs. Benzoic Acid Moieties: The benzoic acid in GSNORi and SPL-334 confers solubility and ionic interactions with GSNOR’s active site, whereas the nicotinamide group in the target compound might favor interactions with NAD(P)-dependent enzymes .
Therapeutic Differentiation: Anti-Cancer Activity: Compounds like 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide exhibit anti-breast cancer activity, likely due to the thiophene and hydrazide groups enabling DNA intercalation or topoisomerase inhibition .
Synthetic Routes: Thienopyrimidinones are commonly synthesized via cyclocondensation of 1,4-binucleophiles with thiourea derivatives or isothiocyanates . For example, ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate () was synthesized using ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate .
Biological Activity
2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a novel compound belonging to the thienopyrimidine derivatives. Its structure comprises a thieno[3,2-d]pyrimidine core, which has been associated with various biological activities, particularly in medicinal chemistry and cancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₅H₁₄N₄O₂S₂
- Molecular Weight : 346.4 g/mol
- CAS Number : 2034412-19-4
The primary mechanism of action for this compound involves the inhibition of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in histone methylation and gene expression regulation. By inhibiting EZH2, this compound disrupts the methylation of histones, leading to altered transcriptional activity in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- SU-DHL-6 (Diffuse Large B-cell Lymphoma)
- WSU-DLCL-2 (Diffuse Large B-cell Lymphoma)
- K562 (Chronic Myeloid Leukemia)
The compound demonstrated effective cytotoxicity in these cell lines, suggesting its potential as an anticancer agent .
Photodynamic Efficacy
The compound has shown high photodynamic efficacy against cancer cells under both normoxic and hypoxic conditions. This characteristic is crucial for enhancing its therapeutic potential in solid tumors where oxygen levels can be variable .
Case Studies
-
Study on EZH2 Inhibition :
A study focused on the effects of EZH2 inhibition by this compound reported a significant reduction in cell proliferation and induction of apoptosis in treated cancer cell lines. The results indicated that the compound could potentially serve as a targeted therapy for cancers characterized by high EZH2 expression. -
Combination Therapy :
Another investigation explored the use of this compound in combination with other chemotherapeutic agents. The results suggested enhanced efficacy and reduced resistance in cancer cells when used synergistically with standard treatments.
Data Table: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antitumor Activity | Inhibits growth in SU-DHL-6, WSU-DLCL-2, K562 | |
| Photodynamic Efficacy | Effective under normoxic and hypoxic conditions | |
| EZH2 Inhibition | Alters histone methylation affecting gene expression |
Q & A
Q. What are the critical steps and challenges in synthesizing 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
Nucleophilic substitution to introduce the methylthio group at position 2.
Amide coupling between the pyrimidine intermediate and nicotinamide derivatives using reagents like EDCI/HOBt .
Challenges include optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent oxidation of the methylthio group and ensuring regioselectivity during substitution. Purity is monitored via HPLC (>95%) and NMR .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, e.g., distinguishing between thieno[3,2-d]pyrimidine protons (δ 7.8–8.2 ppm) and nicotinamide methylene groups (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₂S₂: 396.07) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<60°C) to avoid decomposition .
- Catalysts : Triethylamine or DBU improves amide coupling efficiency by scavenging HCl .
- Stepwise Monitoring : Use TLC or inline FTIR to detect intermediates and adjust reaction times dynamically .
Q. How should researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm cellular activity via Western blot (target phosphorylation) and counter-screen against off-target kinases .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding mode discrepancies between enzyme and cell-based models .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?
- Methodological Answer :
- Core Modifications :
- Thienopyrimidine : 4-Oxo group is critical for hydrogen bonding with kinase active sites. Methylthio at position 2 enhances lipophilicity .
- Nicotinamide Moiety : Substitutions on the ethyl linker (e.g., methyl → ethyl) improve metabolic stability .
- Functional Group Swapping : Replace methylthio with sulfonyl groups to modulate solubility without losing target affinity .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological testing?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amide bond .
- Antioxidants : Add 0.1% BHT to DMSO stock solutions to inhibit oxidation of the methylthio group .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict degradation pathways at 40°C/75% RH .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to homology-modeled targets (e.g., PI3K isoforms) using AMBER or GROMACS .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methylthio substitution .
- ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., CYP inhibition) .
Q. What purification techniques address challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) on silica gel to separate regioisomers .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals (>99%) .
- Countercurrent Chromatography (CCC) : Resolve closely related impurities without irreversible adsorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
